strontium;ditetrafluoroborate
Description
Nomenclature and Chemical Formulae of Strontium Ditetrafluoroborate (Sr(BF₄)₂)
The systematic name for the compound with the chemical formula Sr(BF₄)₂ is strontium ditetrafluoroborate. It is also commonly referred to as strontium tetrafluoroborate (B81430). The nomenclature follows standard inorganic naming conventions, where the cation (strontium, Sr²⁺) is named first, followed by the anion (tetrafluoroborate, BF₄⁻). The prefix "ditetrafluoro-" in the systematic name indicates the presence of two tetrafluoroborate ions for each strontium ion.
The components of this ionic compound are the strontium cation and the tetrafluoroborate anion. Strontium is an alkaline earth metal in Group 2 of the periodic table, with the atomic number 38. rsc.orgwikipedia.orgbritannica.com The tetrafluoroborate anion is a polyatomic ion consisting of a central boron atom bonded to four fluorine atoms in a tetrahedral arrangement. acs.org
| Component | Chemical Formula |
| Strontium Cation | Sr²⁺ |
| Tetrafluoroborate Anion | BF₄⁻ |
| Overall Compound | Sr(BF₄)₂ |
Research Significance in Contemporary Inorganic and Materials Chemistry
Strontium ditetrafluoroborate is a subject of interest in both inorganic and materials chemistry. Its significance stems from the properties of its constituent ions and their arrangement in the solid state.
In inorganic chemistry , the study of Sr(BF₄)₂ and its hydrates contributes to a deeper understanding of the coordination chemistry of alkaline earth metals. researchgate.netresearchgate.net The way the strontium ion coordinates with the fluorine atoms of the tetrafluoroborate anions and any water molecules present reveals fundamental principles of ionic packing and crystal structure formation. researchgate.netnih.gov Research into its synthesis and crystal structure provides valuable data on bond lengths, bond angles, and coordination numbers, which can be compared with other alkaline earth tetrafluoroborates to identify trends and anomalies. researchgate.netnih.gov
In materials chemistry , strontium-containing compounds have various applications. Strontium compounds are known for their use in pyrotechnics to produce a brilliant red color. libretexts.org In the realm of advanced materials, strontium-modified thin films are being investigated for their electrocaloric effects and energy storage density. rsc.org While direct applications of strontium ditetrafluoroborate are not as widespread, its role as a precursor or a component in the synthesis of more complex materials is an area of active research. nih.gov The study of tetrafluoroborate salts, in general, is relevant to the development of electrolytes and materials for electrochemical applications. researchgate.net
Historical Context of Structural Elucidation and Corrective Research for Sr(BF₄)₂
The determination of the precise crystal structure of strontium ditetrafluoroborate has a notable history that includes a significant correction.
Initially, a structure was reported for Sr(BF₄)₂ in 2007. However, it was later discovered that the reported structure was actually that of cadmium tetrafluoroborate, Cd(BF₄)₂. nih.govresearchgate.net This error was acknowledged and corrected in a subsequent publication. nih.gov
The corrected structure of anhydrous strontium ditetrafluoroborate was then reported and found to be isomorphous with calcium tetrafluoroborate (Ca(BF₄)₂) and cadmium tetrafluoroborate (Cd(BF₄)₂). researchgate.netnih.gov In the correct structure, the strontium atom has a coordination number of eight, with a square-antiprismatic coordination geometry. researchgate.netresearchgate.netnih.gov The strontium ion is bonded to eight fluorine atoms from eight different tetrafluoroborate anions. nih.gov Each tetrafluoroborate anion, in turn, is connected to four strontium atoms. researchgate.netnih.gov
The synthesis of anhydrous Sr(BF₄)₂ crystals for structural analysis proved to be a challenge, as crystallization from various solvents often yields solvated forms. nih.gov Anhydrous crystals were successfully grown by dissolving a hydrated form, Sr(BF₄)₂·2H₂O, in acetone (B3395972) followed by very slow crystallization. nih.gov
In addition to the anhydrous form, a trihydrate, Sr(BF₄)₂·3H₂O, has also been synthesized and structurally characterized. This hydrate (B1144303) crystallizes in the tetragonal system, and its structure consists of isolated tetrafluoroborate tetrahedra and water molecules with the strontium atoms situated in between. nih.govnih.gov
Corrected Crystal Structure Data for Anhydrous Sr(BF₄)₂: nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.602 (5) |
| b (Å) | 9.259 (5) |
| c (Å) | 13.890 (6) |
| V (ų) | 1235.0 (10) |
| Z | 8 |
Bond Distances in Anhydrous Sr(BF₄)₂: nih.gov
| Bond | Distance (Å) |
| Sr—F | 2.490 (4) – 2.538 (4) |
| B—F | 1.376 (7) – 1.402 (7) |
This corrective research highlights the meticulous nature of structural chemistry and the importance of rigorous verification in scientific reporting.
Structure
2D Structure
Properties
IUPAC Name |
strontium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Sr/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFXPZNCSBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884648 | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-98-7 | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Strontium Ditetrafluoroborate and Its Derivatives
Synthesis Routes for Anhydrous Strontium Ditetrafluoroborate
The preparation of anhydrous strontium ditetrafluoroborate, Sr(BF₄)₂, requires careful control of conditions to prevent the formation of stable hydrates and hydrolysis of the tetrafluoroborate (B81430) anion.
A common and effective method for obtaining anhydrous crystals of strontium ditetrafluoroborate involves the dehydration of a hydrated precursor. Specifically, the dihydrate, Sr(BF₄)₂·2H₂O, serves as a key intermediate. This dihydrate can be synthesized by reacting strontium carbonate (SrCO₃) with an excess of aqueous hydrofluoric acid (HF) nih.gov.
The subsequent conversion to the anhydrous salt is achieved by dissolving the Sr(BF₄)₂·2H₂O in a suitable organic solvent, such as acetone (B3395972), followed by a process of very slow crystallization nih.gov. This procedure circumvents the issues associated with thermal dehydration, which can lead to hydrolysis and the formation of impurities. The resulting anhydrous strontium ditetrafluoroborate crystallizes in an orthorhombic system and is isomorphous with calcium tetrafluoroborate (Ca(BF₄)₂) and cadmium tetrafluoroborate (Cd(BF₄)₂) nih.gov.
| Parameter | Value |
|---|---|
| Formula | Sr(BF₄)₂ |
| Molecular Weight (Mr) | 261.24 |
| Crystal System | Orthorhombic |
| a | 9.602 (5) Å |
| b | 9.259 (5) Å |
| c | 13.890 (6) Å |
| Volume (V) | 1235.0 (10) ų |
| Z | 8 |
| Temperature | 296 K |
In the crystal structure of anhydrous Sr(BF₄)₂, the strontium atom has a coordination number of eight, forming a square-antiprismatic coordination polyhedron. It is bonded to eight tetrafluoroborate (BF₄⁻) units, with Sr-F distances ranging from 2.490 (4) to 2.538 (4) Å nih.gov. Each BF₄⁻ anion, in turn, connects to four strontium atoms nih.gov.
The synthesis of alkaline earth tetrafluoroborates is governed by several key principles. A significant challenge is the propensity for hydrolysis of the tetrafluoroborate anion, particularly during the drying of hydrated salts researchgate.net. Therefore, it is often necessary to prepare the salts under anhydrous conditions to ensure low water content and prevent the formation of contaminants researchgate.net.
Salt metathesis is a widely applicable strategy. This involves the reaction of an alkaline earth metal halide, such as MI₂(THF)ₓ (where M = Mg, Ca, Sr, Ba), with a suitable tetrafluoroborate salt source nih.gov. Another general approach includes electrochemical processes where an alkaline earth metal anode is used in an electrolyte solution containing the desired anion google.com. For instance, magnesium can be dissolved in liquid ammonia (B1221849) by electrolyzing the solvent in the presence of a soluble magnesium salt, such as magnesium tetrafluoroborate researchgate.net.
Synthesis of Strontium Ditetrafluoroborate Crystallohydrates
Hydrated forms of strontium ditetrafluoroborate are often the initial products when syntheses are conducted in aqueous media.
Crystalline hydrates of strontium tetrafluoroborate can be readily prepared from aqueous solutions researchgate.net. The trihydrate, Sr(BF₄)₂·3H₂O, has been synthesized and structurally characterized. This compound, along with its barium analogue, crystallizes upon the slow evaporation of aqueous solutions containing the respective metal cations and tetrafluoroborate anions researchgate.netcolab.ws. The formation of these hydrates is a common characteristic for many divalent metal tetrafluoroborates researchgate.net.
While data on strontium tetrafluoroborate hydrates are somewhat sparse, thermal analysis studies have indicated the formation of dihydrates researchgate.net. The characterization of hydrated strontium ions in aqueous solution by X-ray Absorption Near-Edge Structure (XANES) spectroscopy reveals a flexible hydration shell. An 8-fold hydration complex with a Sr-O distance of 2.60 Å is consistent with experimental data, and there is a rapid exchange of water ligands between the first and second hydration shells on a picosecond timescale acs.org.
The crystal structure of the trihydrate, Sr(BF₄)₂·3H₂O, is tetragonal researchgate.net. In contrast, the analogous calcium compound forms a tetrahydrate, Ca(H₂O)₄(BF₄)₂, which consists of infinite ribbons of [CaO₄F₄] square antiprisms connected by hydrogen bonds iucr.org. For strontium perchlorate (B79767), a related compound, trihydrate, tetrahydrate, and nonahydrate forms have been crystallized and structurally characterized, showing complex coordination environments with both water molecules and perchlorate anions bonded to the strontium cation researchgate.net. These structures provide a useful comparative reference for understanding the potential complexity of hydrated strontium tetrafluoroborate systems. Thermal studies on related materials like sodium and potassium tetrafluoroborate show reversible solid-solid phase transitions with significant enthalpy changes, a property relevant for thermal energy storage applications hw.ac.uk.
| Compound | Transition Temperature (Heating) | ΔH (Heating) | Transition Temperature (Cooling) | ΔH (Cooling) |
|---|---|---|---|---|
| NaBF₄ | 246(2) °C | 62-64 J/g | 220(3) °C | 72-78 J/g |
| KBF₄ | 291(1) °C | 110-112 J/g | 260(1) °C | 117-120 J/g |
Purification Techniques for Tetrafluoroborate Salts
The purification of tetrafluoroborate salts is crucial for their application, as impurities can significantly impact their performance, especially in electrochemical systems. google.com Ionic liquids, being non-volatile, cannot be purified by conventional distillation methods. google.com
A primary concern is the presence of halide impurities, particularly chloride ions. google.com A novel purification technique utilizes triethyloxonium (B8711484) tetrafluoroborate (Meerwein's Salt) to remove chloride impurities by converting them into volatile products in a single step. researchgate.net This method has been shown to reduce chloride content to less than 100 ppm. researchgate.net
Another common impurity in tetrafluoroborate salts is boric acid and hydrolysis products of the tetrafluoroborate anion. google.com A method to remove these involves the addition of hydrofluoric acid. This reacts with the impurities to form borohydrofluoric acid, which has a lower boiling or decomposition temperature than the hydrolysis products. google.com The unreacted hydrofluoric acid and the newly formed borohydrofluoric acid can then be removed by distillation, often facilitated by heating and blowing an inert gas like nitrogen through the mixture. google.com
Recrystallization is another widely used purification technique. For instance, 2-quinuclidonium tetrafluoroborate can be purified by selective recrystallization with acetonitrile (B52724)/diethyl ether. caltech.edu Similarly, bis(pyridine)iodonium(I) tetrafluoroborate can be purified by recrystallization. orgsyn.org In some synthetic procedures, the choice of solvent can facilitate purification. For example, in the synthesis of certain thiazolium salts, using toluene (B28343) as a solvent causes the desired salt to precipitate while organic side-products remain dissolved, allowing for purification by simple filtration. cdnsciencepub.com For spiro quaternary ammonium (B1175870) salts, a method involving recrystallization with the addition of a metal ion remover has been developed. google.com
The table below outlines common impurities in tetrafluoroborate salts and the corresponding purification methods.
| Impurity | Purification Method | Reagents/Process |
| Halide ions (e.g., Chloride) | Conversion to volatile products | Triethyloxonium tetrafluoroborate |
| Boric acid and hydrolysis products | Conversion to borohydrofluoric acid and distillation | Hydrofluoric acid, heat, inert gas flow |
| General organic/inorganic impurities | Recrystallization | Acetonitrile/diethyl ether, addition of metal ion remover |
| Soluble organic side-products | Precipitation/Filtration | Use of a solvent (e.g., toluene) that selectively precipitates the product |
Crystallographic and Structural Investigations of Strontium Ditetrafluoroborate
Anhydrous Strontium Ditetrafluoroborate Structure
The anhydrous form of strontium ditetrafluoroborate has been a subject of crystallographic studies to elucidate its precise atomic arrangement. It is important to note that an earlier structural report was later corrected, as the investigated compound was identified as cadmium ditetrafluoroborate, Cd(BF₄)₂, due to an experimental error. The correct structure of Sr(BF₄)₂ has since been reported and is the focus of the following discussion. researchgate.netnih.gov
Anhydrous strontium ditetrafluoroborate crystallizes in the orthorhombic system. nih.gov The specific space group has been determined to be Pbca. chemrxiv.org This crystal system is characterized by three unequal crystallographic axes at right angles to each other.
The unit cell is the basic repeating unit of a crystal structure. For anhydrous Sr(BF₄)₂, the lattice parameters, which define the size and shape of the unit cell, have been determined at a temperature of 296 K. nih.gov The stoichiometry of the compound is confirmed as one strontium cation to two tetrafluoroborate (B81430) anions, with a formula unit of Sr(BF₄)₂. nih.gov There are eight formula units (Z = 8) within each unit cell. nih.gov
| Parameter | Value |
|---|---|
| a | 9.602 (5) Å |
| b | 9.259 (5) Å |
| c | 13.890 (6) Å |
| Volume (V) | 1235.0 (10) ų |
| Formula Units (Z) | 8 |
In the crystal structure of anhydrous strontium ditetrafluoroborate, the strontium cation (Sr²⁺) is coordinated by eight fluorine atoms. nih.govresearchgate.netresearchgate.net This arrangement forms a square-antiprismatic coordination polyhedron around the central strontium atom. nih.govresearchgate.netresearchgate.net Each of these eight fluorine atoms belongs to a different tetrafluoroborate anion, meaning the strontium metal center is bonded to eight distinct BF₄⁻ units. nih.gov
The tetrafluoroborate anion (BF₄⁻) plays a crucial role in linking the strontium cations to form the three-dimensional crystal lattice. Each BF₄⁻ anion is, in turn, connected to four different strontium atoms. nih.govresearchgate.netresearchgate.net All four fluorine atoms of each tetrafluoroborate anion act as μ₂-bridges, connecting a boron atom to a strontium atom. nih.gov This bridging mode results in a stable, interconnected network structure.
The precise measurement of the distances between atoms provides insight into the nature of the chemical bonds. In the structure of anhydrous Sr(BF₄)₂, the strontium-fluorine (Sr—F) interatomic distances are found to be in a narrow range, from 2.490 (4) Å to 2.538 (4) Å. nih.gov The boron-fluorine (B—F) bond lengths within the tetrafluoroborate anion are also very similar, ranging from 1.376 (7) Å to 1.402 (7) Å. nih.gov
| Bond | Distance Range (Å) |
|---|---|
| Sr—F | 2.490 (4) – 2.538 (4) |
| B—F | 1.376 (7) – 1.402 (7) |
Anhydrous strontium ditetrafluoroborate is isostructural with its calcium (Ca(BF₄)₂) and cadmium (Cd(BF₄)₂) analogues. nih.govresearchgate.netresearchgate.netcristal.org This means they share the same crystal structure and space group. The primary difference between these compounds lies in the size of the cation, which influences the unit cell dimensions and the interatomic distances. For comparison, the Ca—F distances in Ca(BF₄)₂ range from 2.330 (2) to 2.401 (2) Å, and the Cd—F distances in Cd(BF₄)₂ range from 2.296 (2) to 2.381 (3) Å, both being shorter than the Sr—F distances, as expected from the smaller ionic radii of Ca²⁺ and Cd²⁺ compared to Sr²⁺. nih.gov
Strontium Ditetrafluoroborate Crystallohydrates Structure
The investigation into the hydrated forms of strontium ditetrafluoroborate provides critical insights into their solid-state chemistry.
Crystal Systems and Space Groups of Hydrated Forms (e.g., Sr(BF₄)₂·3H₂O)
Recent studies of strontium ditetrafluoroborate trihydrate, Sr(BF₄)₂·3H₂O, have clarified its crystallographic properties. The compound crystallizes in the tetragonal crystal system with the space group P4₂/mnm. nih.gov The structure of this trihydrate was determined through single-crystal X-ray diffraction. nih.gov
Table 1: Crystallographic Data for Strontium Ditetrafluoroborate Trihydrate
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₂/mnm |
| a (Å) | 6.9638(4) |
| c (Å) | 18.1671(12) |
Source: nih.gov
Methodological Advancements in Structural Characterization
The precise understanding of the atomic arrangement within strontium ditetrafluoroborate and its hydrates relies on advanced analytical techniques.
Application of Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional structure of crystalline materials. uhu-ciqso.es This technique provides precise data on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For instance, the crystal structure of Sr(BF₄)₂·3H₂O was elucidated using single-crystal XRD. nih.gov An erratum was later published to correct a misidentification where a reported structure of Sr(BF₄)₂ was actually that of Cd(BF₄)₂; the correct structure of anhydrous Sr(BF₄)₂ was subsequently reported, highlighting the importance of careful experimental work and characterization. nih.gov The corrected data showed that anhydrous Sr(BF₄)₂ is orthorhombic and isomorphous with Ca(BF₄)₂. nih.govresearchgate.net In this structure, the strontium atom has a coordination number of eight, with a square-antiprismatic geometry. nih.govresearchgate.net
Computational Approaches in Crystallography
The accurate determination of the crystal structure of strontium ditetrafluoroborate was made possible through the integrated use of several key computational programs. The process began with data collection and reduction, followed by structure solution, refinement, and finally, preparation of the findings for publication.
An erratum to a previously published study provided the correct structural details for Sr(BF₄)₂, noting that an earlier report had mistakenly identified the compound as cadmium ditetrafluoroborate (Cd(BF₄)₂) due to an experimental error. nih.gov The correct structure was found to be isomorphous with calcium tetrafluoroborate (Ca(BF₄)₂) and cadmium tetrafluoroborate. nih.gov
The initial step of solving the crystal structure was performed using SIR92 . nih.gov This program is adept at using direct methods to resolve the phase problem inherent in X-ray crystallography, thereby providing an initial model of the electron density and atomic positions. researchgate.net Following the initial solution, TEXSAN was employed. nih.gov TEXSAN is a comprehensive software package used for processing and analyzing single-crystal X-ray diffraction data, which helps in the preliminary stages of structure analysis. researchgate.net
For the critical phase of structure refinement, SHELXL97 was utilized. nih.gov SHELXL is a widely recognized program for refining crystal structures against diffraction data. okstate.edunih.govresearchgate.netnih.gov It iteratively adjusts atomic parameters such as coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. okstate.edunih.govresearchgate.netnih.gov
The final stages of the crystallographic work, involving the preparation of data for publication, were managed using the WinGX suite and enCIFer . nih.govresearchgate.net WinGX serves as an integrated platform for various crystallographic calculations, providing a graphical user interface for managing the different stages of structure determination and refinement. researchgate.net The enCIFer program was used to validate and edit the Crystallographic Information File (CIF), ensuring it met the standardized format requirements for deposition in crystallographic databases and for publication. nih.govresearchgate.net
The collective application of these computational tools was essential in correcting the scientific record and providing an accurate and detailed crystallographic description of strontium ditetrafluoroborate. nih.gov The research findings confirmed that in the Sr(BF₄)₂ structure, the strontium atom has a coordination number of eight, forming a square-antiprismatic coordination polyhedron. The strontium atom is bonded to eight tetrafluoroborate (BF₄⁻) units, with each anion, in turn, connected to four strontium atoms. nih.gov
Research Findings and Crystallographic Data
The crystallographic investigation yielded precise data on the unit cell and structural parameters of strontium ditetrafluoroborate. nih.gov
Interactive Table: Crystal Data and Structure Refinement for Strontium Ditetrafluoroborate nih.gov
| Parameter | Value |
| Chemical formula | Sr(BF₄)₂ |
| Molar mass | 261.24 g/mol |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 9.602 (5) |
| b (Å) | 9.259 (5) |
| c (Å) | 13.890 (6) |
| Volume (ų) | 1235.0 (10) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 8.83 |
| Crystal size (mm) | 0.1 × 0.1 × 0.08 |
| Reflections collected | 9319 |
| Independent reflections | 1534 |
| R_int | 0.055 |
| R[F² > 2σ(F²)] | 0.059 |
| wR(F²) | 0.111 |
| Goodness-of-fit (S) | 1.34 |
The Sr-F bond distances are in the narrow range of 2.490 (4)–2.538 (4) Å. All four fluorine atoms in each tetrafluoroborate anion act as µ₂-bridges between boron and strontium atoms, leading to B-F bond lengths ranging from 1.376 (7) to 1.402 (7) Å. nih.gov
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy of Strontium Ditetrafluoroborate and its Hydrates
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a compound. For strontium tetrafluoroborate (B81430) and its hydrates, IR spectra are dominated by the vibrations of the tetrafluoroborate (BF₄⁻) anion and, when present, water molecules.
The tetrafluoroborate anion, assuming ideal tetrahedral (T(_d)) symmetry, has four fundamental vibrational modes. Of these, the asymmetric stretching (ν₃) and asymmetric deformation (ν₄) modes are IR active. mdpi.com However, in a crystalline environment, the local symmetry of the anion is often lower than T(_d), which can lead to the splitting of these degenerate modes and the appearance of otherwise IR-inactive modes. acs.orgmpg.de
In the case of strontium tetrafluoroborate trihydrate, Sr(BF₄)₂·3H₂O, the crystal structure reveals that the BF₄⁻ tetrahedra and water molecules are coordinated to the strontium atoms. nih.gov The IR spectrum of such hydrated compounds shows characteristic vibrations from both the BF₄⁻ anions and the water molecules. nih.govresearchgate.net The stretching and scissoring vibrations of the [BF₄]⁻ group are typically observed in the IR spectrum. nih.gov Specifically, a broad and strong absorption band around 1050-1100 cm⁻¹ is characteristic of the asymmetric stretching vibration (ν₃) of the B-F bonds in the tetrafluoroborate anion. mdpi.comresearchgate.net The asymmetric deformation (ν₄) mode appears at a lower frequency, around 520-530 cm⁻¹. mdpi.com
The presence of water of hydration introduces additional bands in the IR spectrum, primarily in the high-frequency region (3000-3600 cm⁻¹) corresponding to O-H stretching vibrations and around 1600-1650 cm⁻¹ due to the H-O-H bending mode. mpg.demdpi.com The interaction of water molecules with the cation and anion can lead to shifts and splitting of these bands, providing information about the hydrogen-bonding network within the crystal. researchgate.netmdpi.comnist.govnist.gov
Table 1: Typical Infrared Vibrational Modes for Tetrafluoroborates and Hydrates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν₃ (asymmetric stretch) | ~1050 - 1124 | B-F stretch in BF₄⁻ | mdpi.comnih.govresearchgate.net |
| ν₄ (asymmetric deformation) | ~521 - 533 | B-F deformation in BF₄⁻ | mdpi.comnih.gov |
| - | 2919–3363 | O-H stretch in H₂O | nih.gov |
| - | ~1645 | H-O-H bend in H₂O | mpg.de |
Raman Spectroscopy of Tetrafluoroborate Anions in Strontium Systems and Related Complexes
Raman spectroscopy complements IR spectroscopy by providing information on the symmetric vibrational modes of molecules. For an ideal BF₄⁻ tetrahedron, the symmetric stretching (ν₁) and symmetric deformation (ν₂) modes are Raman active, while the asymmetric modes (ν₃ and ν₄) are active in both Raman and IR. mdpi.com
The most intense band in the Raman spectrum of the BF₄⁻ anion is typically the symmetric stretch (ν₁), which appears as a sharp, polarized band. researchgate.net In aqueous solutions of tetrafluoroborates, this band is observed around 765 cm⁻¹. researchgate.net The position and shape of this band are sensitive to the ionic environment. For instance, in solutions with high concentrations of lithium tetrafluoroborate, the ν₁ band can split into multiple components, which are assigned to "free" anions, contact ion pairs, and larger ionic aggregates (dimers), indicating a high level of ionic pairing. researchgate.net
In solid-state systems, such as strontium tetrafluoroborate, the crystal field can cause splitting of the degenerate vibrational modes. Variable temperature Raman spectroscopy has been effectively used to study phase transitions and changes in intermolecular interactions in complexes containing the BF₄⁻ anion. worktribe.com For example, changes in the Raman spectra of the BF₄⁻ anion can signal spin-crossover transitions in iron(II) complexes, where differences in hydrogen bonding between the low-spin and high-spin states affect the anion's vibrational modes. worktribe.com
Table 2: Raman Active Vibrational Modes for the Tetrafluoroborate Anion
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν₁ (symmetric stretch) | 765 - 777 | B-F stretch in BF₄⁻ | mdpi.comresearchgate.net |
| ν₂ (symmetric deformation) | ~360 | B-F deformation in BF₄⁻ | mdpi.com |
| ν₃ (asymmetric stretch) | ~1070 | B-F stretch in BF₄⁻ | mdpi.com |
| ν₄ (asymmetric deformation) | ~533 | B-F deformation in BF₄⁻ | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Fluorine Linkages
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for probing the local environment of specific nuclei. For strontium tetrafluoroborate, ¹⁹F and ¹¹B NMR are particularly informative. escholarship.org
¹⁹F NMR: The ¹⁹F NMR spectrum of the tetrafluoroborate anion is characterized by a signal whose chemical shift is sensitive to the solvent and counter-ion. researchgate.netresearchgate.net In aqueous solutions, the ¹⁹F spectrum of BF₄⁻ shows a characteristic 1:1:1:1 quartet pattern due to scalar coupling with the ¹¹B nucleus (spin I = 3/2). escholarship.org The chemical shift is typically observed around -140 to -150 ppm. nih.govresearchgate.netacs.org The presence of hydrolysis products, such as [BF₃(OH)]⁻, can be identified by additional sharp peaks in the spectrum. escholarship.org
¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9%). ¹¹B is generally preferred due to its higher natural abundance and more favorable NMR properties. magritek.com The ¹¹B NMR spectrum of NaBF₄ in D₂O shows a quintet (a 1:4:6:4:1 intensity pattern) resulting from coupling to the four equivalent fluorine atoms (¹⁹F, spin I = 1/2). magritek.com The chemical shift for tetrahedrally coordinated boron in [BF₄]⁻ is observed near 0 ppm. acs.org The addition of a ligand to the boron center generally results in an upfield shift compared to a tricoordinate borane. sdsu.edu The ¹¹B{¹⁹F} REDOR (Rotational Echo Double Resonance) NMR experiment can be used to definitively confirm the existence of B-F bonds in the solid state. acs.org
Table 3: NMR Spectroscopic Data for the Tetrafluoroborate Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Notes | Reference |
|---|---|---|---|---|---|
| ¹⁹F | -140 to -150 | Quartet (due to ¹¹B) | J(¹⁹F-¹¹B) ≈ 14.5 | In aqueous solution | nih.govescholarship.orgacs.org |
| ¹¹B | ~0 | Quintet (due to ¹⁹F) | J(¹¹B-¹⁹F) ≈ 15 | In aqueous solution | escholarship.orgacs.orgmagritek.com |
Correlating Spectroscopic Data with Crystal Structures and Bond Characteristics
The spectroscopic data obtained from IR, Raman, and NMR are directly related to the crystal structure and bonding within strontium tetrafluoroborate. X-ray diffraction studies have determined the crystal structures for both the anhydrous and hydrated forms.
Anhydrous strontium tetrafluoroborate, Sr(BF₄)₂, is orthorhombic and isostructural with Ca(BF₄)₂. nih.govresearchgate.net In this structure, the strontium atom has a coordination number of eight, surrounded by fluorine atoms from eight different BF₄⁻ anions in a square-antiprismatic geometry. nih.gov Each BF₄⁻ anion, in turn, is connected to four strontium centers. nih.govresearchgate.net All four fluorine atoms of the anion act as bridges between boron and strontium atoms, resulting in Sr-F bond lengths in the range of 2.490–2.538 Å and B-F bond lengths between 1.376–1.402 Å. nih.gov This bridging and the resulting distortion of the BF₄⁻ tetrahedron from ideal T(_d) symmetry would be reflected in the splitting of degenerate vibrational modes in the IR and Raman spectra.
The trihydrate, Sr(BF₄)₂·3H₂O, crystallizes in the tetragonal system (space group P4₂/mnm). nih.gov Its structure is composed of isolated BF₄⁻ tetrahedra and water molecules, with the strontium atoms situated in between. nih.gov The coordination environment of the strontium ion and the hydrogen bonding network involving the water molecules and the fluorine atoms of the tetrafluoroborate anions can be correlated with the features observed in the IR spectrum, particularly the positions and shapes of the O-H and B-F vibrational bands. nih.govd-nb.info The loss of ideal tetrahedral symmetry for the anion in the crystal lattice is a key reason for the activation of otherwise silent modes or the splitting of degenerate modes observed in the vibrational spectra. acs.org
Table 4: Crystallographic Data for Strontium Ditetrafluoroborate
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Sr(BF₄)₂ (Anhydrous) | Orthorhombic | - | Sr coordination number: 8 (square antiprism); Each BF₄⁻ anion bridges four Sr atoms. | nih.govresearchgate.net |
| Sr(BF₄)₂·3H₂O | Tetragonal | P4₂/mnm | Structure formed by isolated BF₄⁻ tetrahedra, water molecules, and Sr atoms. | nih.gov |
Theoretical and Computational Chemistry Studies of Strontium Ditetrafluoroborate
First-Principles Calculations for Electronic Structure and Optical Properties
First-principles calculations, rooted in density functional theory (DFT), are instrumental in elucidating the electronic structure and optical properties of materials like strontium ditetrafluoroborate. mdpi.comnih.gov These computational studies investigate the fundamental characteristics of the material without prior experimental input. For tetrafluoroborates, these calculations systematically reveal that those containing alkali and alkaline-earth metals are promising for deep-ultraviolet (deep-UV) applications. tku.edu.tw
First-principles calculations also allow for the prediction of various optical properties, including the dielectric function, absorption coefficient, reflectivity, and refractive index. mdpi.comresearchgate.netresearchgate.net The investigation of these properties is essential for evaluating the potential of strontium ditetrafluoroborate in optical applications.
Analysis of Bandgap Energies in Alkaline Earth Tetrafluoroborates
The bandgap energy is a critical parameter for any optical material, as it defines the transparency window and the energy required to excite an electron from the valence band to the conduction band. Theoretical studies on alkaline earth tetrafluoroborates show a clear trend in their bandgap energies. tku.edu.tw
Systematic first-principles calculations demonstrate that tetrafluoroborates containing alkaline earth metals, such as strontium, are generally characterized by wide bandgaps, making them suitable for applications in the deep-UV spectrum. tku.edu.tw A general trend observed across this series of compounds is that the bandgap energy tends to decrease as the atomic number of the alkaline earth metal increases. This is part of a broader phenomenon where the electronic properties are systematically altered by the choice of cation.
| Compound Type | General Bandgap Trend | Potential Application |
| Alkaline Earth Tetrafluoroborates | Decreases with increasing cation atomic number | Deep-UV Optical Materials |
Influence of Cationic Radii and Polarizability on Electronic Bandgaps
The electronic bandgap in ionic compounds like alkaline earth tetrafluoroborates is significantly influenced by the properties of the cation, specifically its ionic radius and polarizability. tku.edu.tw
Theoretical analyses reveal a distinct inverse relationship between the cationic radius and the bandgap energy in both alkali and alkaline earth tetrafluoroborates. tku.edu.tw As the radius of the cation increases (e.g., moving down the group from Magnesium to Barium), the bandgap of the corresponding tetrafluoroborate (B81430) compound decreases. tku.edu.twusp.br This effect is attributed to changes in the electrostatic potential and the orbital overlap within the crystal structure. scispace.com
Furthermore, the introduction of highly polarizable cations, such as those with a d¹⁰ electron configuration, can also lead to a reduction in the bandgap. tku.edu.tw This is because the more easily the electron cloud of the cation can be distorted, the lower the energy required to excite electrons, thus narrowing the gap between the valence and conduction bands. tku.edu.tw
| Cation Property | Influence on Bandgap | Reason |
| Increasing Ionic Radii | Decrease | Changes in electrostatic potential and orbital distances. tku.edu.twscispace.com |
| High Polarizability | Decrease | Increased ease of electron cloud distortion reduces excitation energy. tku.edu.tw |
Computational Modeling of Optical Phenomena (Birefringence, Second Harmonic Generation)
Computational modeling is essential for predicting and understanding nonlinear optical (NLO) phenomena such as birefringence and second harmonic generation (SHG). These properties are critical for applications in laser technology and optical communications. tku.edu.twrsc.org
For tetrafluoroborates, theoretical studies indicate that the birefringence and SHG effects are generally not pronounced. tku.edu.tw The primary reason for this is the nature of the tetrafluoroborate anion, [BF₄]⁻. This non-π-conjugated tetrahedral group has a relatively low polarizability anisotropy and hyperpolarizability compared to π-conjugated planar groups like [BO₃]³⁻ found in many borate (B1201080) NLO crystals. tku.edu.twmdpi.com Birefringence arises from the anisotropy of the material's refractive index, and the small polarizability anisotropy of the [BF₄]⁻ tetrahedron results in a minimal contribution to this effect. tku.edu.tw
Similarly, the SHG response, which depends on the material's lack of inversion symmetry and the hyperpolarizability of its constituent units, is also limited. While the [BF₄]⁻ group's contribution to SHG is considered weak, it is comparatively more significant than its contribution to birefringence. tku.edu.tw Computational models and simulations are used to quantify these effects and understand how the arrangement of ions in the crystal lattice influences the macroscopic optical response. psu.eduaps.org
Quantum Chemical Investigations of Related Borate and Fluoroborate Species
Quantum chemical investigations, often employing Density Functional Theory (DFT), provide deep insights into the bonding, stability, and reactivity of borate and fluoroborate species. mdpi.combohrium.comd-nb.info These studies extend beyond simple crystalline solids to explore the behavior of these ions in various chemical environments.
For example, DFT calculations have been used to study the B–F bond activation in fluoroborates, suggesting pathways like the Sₙ2-type mechanism for bond cleavage when interacting with transition metal complexes. acs.org Other computational studies have focused on the hydrolysis mechanisms in borate networks, modeling the interaction with water molecules to understand the material's stability in aqueous environments. mdpi.com These investigations are crucial for predicting the chemical durability and processing of fluoroborate materials.
Furthermore, quantum chemical calculations are used to analyze vibrational spectra (FT-IR and Raman), which helps in the structural characterization of new borate and fluoroborate compounds. d-nb.info By combining computational spectra with experimental data, researchers can confirm the presence of specific functional groups and understand intermolecular interactions, such as hydrogen bonding, which can influence a material's properties. bohrium.com
Coordination Chemistry of Strontium Ditetrafluoroborate
Ligand Behavior of the Tetrafluoroborate (B81430) Anion within the Crystal Lattice
In the anhydrous crystal lattice of Sr(BF₄)₂, the tetrafluoroborate anion functions as a multidentate bridging ligand. nih.gov Specifically, all four fluorine atoms of each BF₄⁻ anion participate in bonding, acting as μ₂-bridges that connect the central boron atom to a strontium atom. nih.gov This bridging behavior is fundamental to the formation of the extended three-dimensional crystal structure. The B-F bond lengths within the coordinated tetrafluoroborate anions in Sr(BF₄)₂ are reported to be in the range of 1.376 (7) to 1.402 (7) Å. nih.gov This is comparable to the B-F bond lengths observed in other tetrafluoroborate salts, which typically range from 1.35 to 1.44 Å. rsc.orgnih.govnih.govtku.edu.tw The slight elongation of these bonds upon coordination is indicative of the interaction between the fluorine atoms and the metal centers.
While in the solid state, the BF₄⁻ anion is clearly a coordinating and bridging ligand, its weak coordinating nature is more evident in solution chemistry, where it can be readily displaced by stronger Lewis bases. This is why many transition metal tetrafluoroborates exist as solvates with water, alcohols, or ethers. wikipedia.org The synthesis of anhydrous Sr(BF₄)₂ itself requires careful crystallization from non-aqueous solvents like acetone (B3395972) to avoid the formation of stable hydrates. nih.gov
Formation and Characterization of Strontium Coordination Polyhedra
The crystal structure of anhydrous strontium ditetrafluoroborate has been definitively characterized as orthorhombic. nih.gov Within this structure, the strontium ion (Sr²⁺) is the central atom forming a well-defined coordination polyhedron.
The Sr²⁺ ion exhibits a coordination number of eight, being surrounded by eight fluorine atoms from eight different tetrafluoroborate units. nih.gov This arrangement results in the formation of a [SrF₈] coordination polyhedron. The geometry of this polyhedron is described as a distorted square antiprism. nih.govnih.govresearchgate.net This is a common coordination geometry for larger cations like strontium when a coordination number of eight is adopted. nih.govresearchgate.netwikipedia.org
The Sr-F bond distances in this coordination polyhedron are relatively uniform, falling within the narrow range of 2.490 (4) to 2.538 (4) Å. nih.govosti.gov Each tetrafluoroborate anion, in turn, is connected to four different strontium atoms, highlighting the extensive bridging network throughout the crystal lattice. nih.gov
In contrast, when crystallized from aqueous solutions, strontium ditetrafluoroborate can form hydrates, such as Sr(BF₄)₂·3H₂O. In these hydrated forms, water molecules also participate in the coordination sphere of the strontium ion, leading to different crystal structures and coordination environments compared to the anhydrous salt. nih.gov
Table 1: Crystallographic and Coordination Data for Strontium Ditetrafluoroborate
| Parameter | Value |
|---|---|
| Chemical Formula | Sr(BF₄)₂ |
| Crystal System | Orthorhombic |
| Coordination Number of Sr²⁺ | 8 |
| Coordination Geometry | Square Antiprism |
| Sr-F Bond Length Range (Å) | 2.490(4) – 2.538(4) |
| B-F Bond Length Range (Å) | 1.376(7) – 1.402(7) |
| BF₄⁻ Anion Behavior | μ₂-bridging (all F atoms) |
Data sourced from Goreshnik et al. (2010). nih.gov
Comparative Analysis of Coordination Environments with Other Alkaline Earth and Transition Metal Tetrafluoroborate Complexes
The coordination chemistry of strontium ditetrafluoroborate is best understood when compared with that of other metal tetrafluoroborates.
Alkaline Earth Metals: Anhydrous strontium ditetrafluoroborate is isomorphous with calcium ditetrafluoroborate (Ca(BF₄)₂). nih.govresearchgate.net In Ca(BF₄)₂, the smaller Ca²⁺ ion also has a coordination number of eight with a square-antiprismatic geometry. nih.govnih.gov The Ca-F distances are, as expected, shorter, ranging from 2.330 (2) to 2.401 (2) Å. nih.gov In the hydrated form, Ca(H₂O)₄(BF₄)₂, the calcium ion maintains an eight-coordinate, square antiprismatic [CaO₄F₄] environment, with four water molecules and four fluorine atoms from two BF₄⁻ anions completing the coordination sphere. nih.govnih.govresearchgate.net
Barium ditetrafluoroborate (Ba(BF₄)₂), containing the larger Ba²⁺ cation, exhibits a different crystal structure. researchgate.netresearchgate.net In the anhydrous form, the barium ion has a much higher coordination number, being surrounded by 14 fluorine atoms from ten BF₄⁻ anions. nih.govresearchgate.net Each tetrafluoroborate anion in this structure is connected to five barium atoms. researchgate.net In the hydrated form, Ba(BF₄)₂(H₂O)₃, the barium cation has a coordination number of 10, coordinated by seven fluorine atoms from six BF₄⁻ anions and three water molecules. nih.goviucr.org
Transition Metals: The coordination environments in transition metal tetrafluoroborate complexes are more varied, often influenced by the presence of other ligands and the d-electron configuration of the metal. Cadmium ditetrafluoroborate (Cd(BF₄)₂), which is also isomorphous with Sr(BF₄)₂, features an eight-coordinate cadmium ion in a square-antiprismatic geometry with Cd-F distances between 2.296 (2) and 2.381 (3) Å. nih.gov
In many copper(II) tetrafluoroborate complexes, the BF₄⁻ anion can act as a weakly coordinating ligand. For instance, in [Cu(BF₄)₂(C₅H₅N)₄], the copper ion is in an octahedral environment, with four pyridine (B92270) molecules in the equatorial plane and two BF₄⁻ anions weakly coordinating through a single fluorine atom in the axial positions. nih.gov In other cases, the tetrafluoroborate ion can be a source of fluoride (B91410) for forming fluoro-bridged complexes, or it can be modified to bridge metal centers, as seen in complexes where a BF₂ moiety bridges two copper centers. d-nb.info There are also examples of dimeric copper complexes where ethylenediamine (B42938) acts as a bridging ligand between two [Cu(en)₂(BF₄)] units. tandfonline.com
For nickel(II), complexes such as Ni(CH₃CH₂OH)₆₂ show the BF₄⁻ anion acting as a counter-ion to a kinetically labile octahedral [Ni(CH₃CH₂OH)₆]²⁺ cation, with no direct coordination of the anion to the metal center. chemeurope.com
This comparative analysis underscores that while a square-antiprismatic geometry with a coordination number of eight is characteristic for strontium and similarly sized cations like calcium and cadmium in their anhydrous tetrafluoroborate salts, variations in cation size (as with barium) or the presence of other ligands (as with transition metals) lead to a diverse range of coordination numbers and geometries.
Table 2: Comparative Coordination Data for Selected Metal Ditetrafluoroborates
| Compound | Metal Ion | Coordination Number | Coordination Geometry | M-F/O Bond Length Range (Å) | Reference(s) |
|---|---|---|---|---|---|
| Sr(BF₄)₂ | Sr²⁺ | 8 | Square Antiprism | 2.490 – 2.538 | nih.gov |
| Ca(BF₄)₂ | Ca²⁺ | 8 | Square Antiprism | 2.330 – 2.401 | nih.gov |
| Ba(BF₄)₂ | Ba²⁺ | 14 | - | - | researchgate.net |
| Cd(BF₄)₂ | Cd²⁺ | 8 | Square Antiprism | 2.296 – 2.381 | nih.gov |
| [Cu(BF₄)₂(C₅H₅N)₄] | Cu²⁺ | 6 (4N, 2F) | Octahedral | - | nih.gov |
| Ba(BF₄)₂(H₂O)₃ | Ba²⁺ | 10 (7F, 3O) | - | - | nih.gov |
Advanced Applications and Materials Science Research Involving Strontium Ditetrafluoroborate
Exploration in Deep-Ultraviolet Optical Materials Development
The quest for new nonlinear optical (NLO) materials capable of operating in the deep-ultraviolet (DUV) region (wavelengths below 200 nm) is driven by applications in semiconductor manufacturing, photolithography, and high-resolution laser systems. mdpi.com Materials for these applications must meet stringent criteria, including a wide transparency range, a large second-harmonic generation (SHG) coefficient, and moderate birefringence. mdpi.com While traditional NLO crystals like β-BaB₂O₄ (BBO) and LiB₃O₅ (LBO) are widely used, their limitations in the DUV spectrum have spurred research into new classes of materials, particularly fluorooxoborates. snu.ac.kr
Strontium ditetrafluoroborate serves as a crucial precursor material for synthesizing such advanced optical crystals. Current time information in Bangalore, IN. Although Sr(BF₄)₂ itself is not the final NLO material, it provides the necessary strontium and fluorine components in a reactive form for solid-state synthesis. A notable example is the creation of Strontium Fluorooxoborate (SrB₅O₇F₃). This compound is synthesized through solid-state reactions involving strontium ditetrafluoroborate and boric oxide (B₂O₃). mdpi.com
Research has shown that SrB₅O₇F₃ exhibits promising properties for DUV applications. It possesses a deep-UV cutoff edge, a significant SHG response, and suitable birefringence, making it a candidate for generating DUV coherent light through direct SHG processes. rsc.org The development of fluorooxoborates is considered a fertile ground for discovering new DUV NLO materials, benefiting from the potential to form noncentrosymmetric structures, which is a prerequisite for SHG effects. rsc.org The [BF₄] tetrahedra in precursors like Sr(BF₄)₂ are seen as favorable for synthesizing borate (B1201080) fluorides or fluorooxoborates with deep-UV transparency. Current time information in Bangalore, IN.
Table 1: Optical Properties of a Representative Fluorooxoborate Derived from a Strontium Ditetrafluoroborate Precursor
| Property | Value/Observation | Reference |
|---|---|---|
| Compound | SrB₅O₇F₃ | mdpi.comrsc.org |
| UV Cutoff Edge | In the deep-UV region | rsc.org |
| Second-Harmonic Generation (SHG) Response | Large | rsc.org |
| Phase-Matching | Capable of deep-UV SHG phase-matching | rsc.org |
| Synthesis Precursors | Sr(BF₄)₂, B₂O₃ | mdpi.com |
Electrochemical Applications in Energy Storage Devices
The tetrafluoroborate (B81430) anion (BF₄⁻) is a common component in electrolytes for various electrochemical devices due to its electrochemical stability and ability to form conductive solutions. While direct applications of strontium ditetrafluoroborate are not as widely documented as those of other tetrafluoroborate salts, its properties and those of its analogs suggest potential roles in energy storage.
Supercapacitors, or electric double-layer capacitors (EDLCs), rely on the electrostatic adsorption of electrolyte ions onto the surface of high-surface-area electrode materials. mdpi.com The choice of electrolyte is critical as it dictates the device's operating voltage, energy density, power density, and temperature range. acs.org Organic electrolytes, often used to achieve higher operating voltages than aqueous systems, typically consist of a salt dissolved in an organic solvent. mdpi.com
Tetrafluoroborate salts are frequently used in these systems. For instance, tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) and triethylmethylammonium tetrafluoroborate are common salts used in commercial and researched supercapacitor electrolytes, dissolved in solvents like acetonitrile (B52724) or propylene (B89431) carbonate. acs.orgsid.ir The performance of the supercapacitor, including its capacitance and resistance, is highly dependent on the electrolyte composition. acs.org The size of the electrolyte ions also plays a crucial role; smaller ions can lead to higher energy storage performance in certain electrode materials like metal-organic frameworks. sigmaaldrich.com While specific studies focusing on Sr(BF₄)₂ as the primary salt in supercapacitor electrolytes are scarce, the well-established use of the BF₄⁻ anion in this field indicates a potential, if underexplored, application.
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered promising electrolytes for batteries and supercapacitors due to their high ionic conductivity, wide electrochemical window, and low volatility. rsc.orggoogle.com Many common ILs are based on the tetrafluoroborate anion. mdpi.comrsc.org
The synthesis of tetrafluoroborate-based ILs often involves a metathesis (anion exchange) reaction. In a typical process, a halide salt of a large organic cation (such as an imidazolium (B1220033) or pyrrolidinium (B1226570) cation) is reacted with a tetrafluoroborate salt. mdpi.comelectrochem.org Sodium tetrafluoroborate (NaBF₄) is commonly used for this purpose. mdpi.comresearchgate.net The reaction precipitates the sodium halide, leaving the desired ionic liquid.
While Sr(BF₄)₂ is not the typical reagent for this synthesis, the underlying chemical principle allows for the creation of ILs containing the BF₄⁻ anion. The properties of the resulting IL, such as viscosity and conductivity, are determined by the combination of the specific cation and anion. rsc.org
Table 2: Common Cations and Anions in Ionic Liquid Electrolytes
| Component | Examples | Reference |
|---|---|---|
| Cations | Imidazolium, Pyrrolidinium, Pyridinium, Quaternary Ammonium (B1175870) | mdpi.comrsc.org |
| Anions | Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻), Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | mdpi.comrsc.org |
The development of rechargeable batteries based on multivalent ions like calcium (Ca²⁺) is an area of intense research, as they offer the potential for higher energy density compared to lithium-ion batteries. A major challenge has been finding electrolytes that allow for the reversible plating and stripping of the metal anode.
In this context, the chemical analog calcium ditetrafluoroborate (Ca(BF₄)₂) has been shown to be a key electrolyte component. Research has demonstrated that electrolytes containing Ca(BF₄)₂ dissolved in organic carbonate solvents like ethylene (B1197577) carbonate and propylene carbonate (EC:PC) can enable reversible calcium electrodeposition, a critical step for a rechargeable calcium battery. This process, however, often requires elevated temperatures (e.g., 75°C to 100°C). Studies have indicated that the BF₄⁻ anion is directly involved in the formation of the solid electrolyte interphase (SEI) on the electrode, with borates being identified in the passivation layer, which is crucial for the electrochemical process. mdpi.com
Given the chemical similarity between strontium and calcium, these findings suggest that strontium ditetrafluoroborate could have analogous applications in the development of strontium-based rechargeable batteries, should that technology be pursued.
Table 3: Operating Conditions for Ca(BF₄)₂ Electrolytes in Calcium Batteries
| Parameter | Condition | Reference |
|---|---|---|
| Electrolyte Salt | Calcium ditetrafluoroborate (Ca(BF₄)₂) | |
| Solvent | Ethylene Carbonate:Propylene Carbonate (EC:PC) | |
| Operating Temperature | >75°C |
| Key Feature | Enables reversible calcium plating/stripping | |
Precursor in the Synthesis of Related Inorganic Compounds
Beyond its direct use, strontium ditetrafluoroborate is a valuable precursor for creating more complex inorganic materials through high-temperature solid-state synthesis.
As mentioned in the context of optical materials, Sr(BF₄)₂ is a key reactant in the synthesis of fluoro-oxoborate crystals. These compounds incorporate both fluorine and oxygen coordinated to boron. The synthesis of SrB₅O₇F₃ is achieved by heating a mixture of Sr(BF₄)₂ and B₂O₃. mdpi.com Similarly, Sr(BF₄)₂ can be used in the synthesis of other complex fluorooxoborates, such as RbB₃O₄F₂, where it is reacted with rubidium fluoride (B91410) (RbF) and boric oxide (B₂O₃) in a sealed quartz tube at high temperatures. The addition of oxygen to systems containing tetrafluoroborates can lead to the creation of a wide variety of fluoro-oxoborate crystals, with numerous different crystal structures reported. electrochem.org
Role as a Reagent in Organic Synthesis
The direct application of strontium ditetrafluoroborate as a primary reagent in mainstream organic synthesis is not extensively reported. However, the tetrafluoroborate anion (BF₄⁻) itself, for which strontium ditetrafluoroborate can be a source, is a well-established component in synthetic organic chemistry. wikipedia.org Its utility stems from its properties as a weakly coordinating, non-nucleophilic anion. wikipedia.orgchemeurope.com
The primary role of the tetrafluoroborate anion is to act as a stable counterion for highly reactive cationic species, thereby enabling their isolation, storage, and use in various transformations. wikipedia.orgwikipedia.org While salts like sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄) are more commonly cited for this purpose, strontium ditetrafluoroborate could theoretically serve a similar function. wikipedia.orgsigmaaldrich.com
Key applications involving the tetrafluoroborate anion in organic synthesis include:
Formation of Diazonium Salts: In the Balz–Schiemann reaction, an aryl amine is converted to a relatively stable aryldiazonium tetrafluoroborate salt, which can then be thermally decomposed to yield an aryl fluoride. The BF₄⁻ anion is crucial for isolating the diazonium intermediate. wikipedia.org
Stabilization of Reactive Cations: The BF₄⁻ anion is frequently used to prepare and stabilize various reactive organic cations used in synthesis, such as tropylium (B1234903) tetrafluoroborate or organothianthrenium tetrafluoroborates. These cationic reagents can then participate in a range of C-C and C-heteroatom bond-forming reactions.
Catalysis and Anion Exchange: Tetrafluoroborate salts can act as catalysts in specific reactions, such as electrophilic substitutions and one-pot multicomponent reactions for synthesizing heterocycles. researchgate.net They are also used in anion exchange reactions to replace a more reactive anion with the less nucleophilic BF₄⁻, which can improve the solubility of a complex in organic solvents or render the cation more electrophilic. wikipedia.orgsigmaaldrich.com
Fluorination Reagent: In some contexts, the tetrafluoroborate anion can serve as a fluoride source. It has been shown to react with organoboronic acids in a salt metathesis reaction to produce organotrifluoroborates, which are valuable reagents in cross-coupling chemistry. researchgate.net
| Role | Description | Common Reagent Source | Example Application |
|---|---|---|---|
| Weakly Coordinating Anion | Stabilizes reactive cationic intermediates and reagents by acting as a non-nucleophilic counterion. wikipedia.orgchemeurope.com | NaBF₄, HBF₄ | Isolation of aryldiazonium salts for the Balz-Schiemann reaction. wikipedia.org |
| Catalyst | Promotes reactions such as condensations and electrophilic substitutions. researchgate.net | NaBF₄ | Catalyst for the Biginelli reaction to synthesize dihydropyrimidinones. researchgate.net |
| Fluoride Source | Transfers a fluoride ion to a substrate. researchgate.netarabjchem.org | AgBF₄, NaBF₄ | Salt metathesis with organoboronic acids to form organotrifluoroborates. researchgate.net |
| Anion Exchange | Used to replace other anions, often to increase solubility in organic solvents or modify reactivity. wikipedia.org | NaBF₄ | Synthesis of ionic liquids where tetrafluoroborate is the desired anion. wikipedia.org |
Q & A
Q. What synthetic methodologies are effective for producing high-purity strontium ditetrafluoroborate, and how can impurities be minimized?
Strontium ditetrafluoroborate is typically synthesized via metathesis reactions, where strontium salts (e.g., SrCl₂) react with alkali metal ditetrafluoroborates (e.g., KBF₄) in anhydrous solvents. Key steps include:
- Precipitation control : Slow addition of reactants to avoid amorphous byproducts.
- Solvent selection : Use of aprotic solvents (e.g., acetonitrile) to prevent hydrolysis of the BF₄⁻ anion .
- Purification : Recrystallization from ethanol/water mixtures to remove Rb⁺ or K⁺ impurities, which can interfere with isotopic analyses .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing strontium ditetrafluoroborate’s structural properties?
- X-ray diffraction (XRD) : Resolves cationic/anionic arrangements and lattice parameters. For example, pyridine-based ditetrafluoroborate complexes show distinct coordination geometries around the Sr²⁺ ion .
- Multinuclear NMR : ¹¹B NMR identifies BF₄⁻ symmetry (quartet at ~-1 ppm), while ¹⁹F NMR confirms anion integrity .
- FT-IR : B-F stretching vibrations (1050–1100 cm⁻¹) validate anion stability .
Advanced Research Questions
Q. How can X-ray diffraction data be processed to address structural ambiguities in strontium ditetrafluoroborate complexes?
Advanced XRD analysis involves:
- Refinement software : Tools like SHELXL or OLEX2 optimize structural models against experimental data, particularly for disordered BF₄⁻ anions .
- Thermal parameter adjustment : Isotropic displacement parameters (Uiso) for fluorine atoms are refined to account for dynamic disorder .
- Validation metrics : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model reliability .
Q. What strategies mitigate interference from rubidium isotopes (⁸⁷Rb) during strontium isotope ratio analysis when using ditetrafluoroborate precursors?
- Chemical separation : Pre-treatment with ion-exchange resins (e.g., Sr-Spec™) selectively isolates Sr²⁺ from Rb⁺ .
- Mass spectrometry corrections : Laser-ablation MC-ICP-MS protocols apply mathematical corrections for ⁸⁷Rb decay contributions to ⁸⁷Sr signals .
- Validation : Cross-checking with TIMS (thermal ionization mass spectrometry) ensures data reproducibility .
Q. How can strontium ditetrafluoroborate be utilized in multi-isotope provenance studies, and what analytical frameworks are required?
- Isotope pairing : Combine ⁸⁷Sr/⁸⁶Sr ratios with δ¹⁸O or δ¹³C data to trace geological or biological origins. For example, in archaeology, Sr from ditetrafluoroborate salts can simulate bioavailable Sr in mobility studies .
- Data integration : Software like IsoFishR standardizes ⁸⁷Sr/⁸⁶Sr data reduction, applies noise filters, and visualizes spatial isotopic variations .
- Error propagation models : Monte Carlo simulations quantify uncertainties in multi-isotope datasets .
Methodological Challenges and Solutions
Q. What are the key challenges in maintaining anion stability during high-temperature applications of strontium ditetrafluoroborate?
Q. How can researchers optimize laser-ablation protocols for strontium ditetrafluoroborate samples to ensure reproducible isotopic data?
- Ablation parameters : Use low-energy lasers (≤2 J/cm²) to prevent anion fragmentation .
- Matrix-matched standards : Calibrate with synthetic Sr-ditetrafluoroborate standards of known ⁸⁷Sr/⁸⁶Sr ratios .
- Signal smoothing : Apply Savitzky-Golay filters in IsoFishR to reduce noise in time-resolved data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
